TAK-733

Übersicht

Beschreibung

TAK-733 ist ein experimenteller, oral verabreichbarer, selektiver, nicht-ATP-kompetitiver, allosterischer Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1/2). Er hat signifikante Antitumorwirkungen gegen verschiedene Krebszelllinien und Xenograft-Modelle gezeigt . This compound ist insbesondere für seine Fähigkeit bekannt, die MEK-Signalübertragung mit einem IC50 von 2–5 nM zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Pyridopyrimidinderivate beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyridopyrimidin-Kerns: Die Kernstruktur wird durch Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen synthetisiert.

Substitutionsreaktionen: Verschiedene Substituenten, wie (2R)-2,3-Dihydroxypropyl, (2-Fluor-4-iodophenyl)amino, Fluor und Methylgruppen, werden an bestimmten Positionen am Pyridopyrimidin-Kern eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und der Einsatz automatisierter Systeme zur Überwachung und Steuerung. Der Produktionsprozess muss den Good Manufacturing Practices (GMP) entsprechen, um die Qualität und Sicherheit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TAK-733 is synthesized through a series of chemical reactions involving pyridopyrimidine derivatives. The synthetic route typically involves the following steps:

Formation of the Pyridopyrimidine Core: The core structure is synthesized by reacting appropriate starting materials under controlled conditions.

Substitution Reactions: Various substituents, such as (2R)-2,3-dihydroxypropyl, (2-fluoro-4-iodophenyl)amino, fluoro, and methyl groups, are introduced at specific positions on the pyridopyrimidine core.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for monitoring and control. The production process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAK-733 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .

Wissenschaftliche Forschungsanwendungen

TAK-733 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: this compound hat eine signifikante Antitumoraktivität gegen Melanome, Darmkrebs und andere solide Tumoren gezeigt. .

Signaltransduktionsstudien: This compound wird verwendet, um den MEK/ERK-Signalweg zu untersuchen, der eine entscheidende Rolle bei der Zellproliferation, dem Überleben und der Differenzierung spielt.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer MEK-Inhibitoren mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv MEK1/2 hemmt, die Schlüsselkomponenten des Ras/Raf/MEK/ERK-Signalwegs sind. Dieser Weg ist an Zellproliferation, Überleben, Motilität, Differenzierung und Angiogenese beteiligt . Durch die Hemmung von MEK1/2 verhindert this compound die Phosphorylierung und Aktivierung der extrazellulären signalregulierten Kinase (ERK), was zur Unterdrückung der nachgeschalteten Signalisierungsereignisse führt, die das Tumorwachstum und das Überleben fördern .

Wirkmechanismus

TAK-733 exerts its effects by selectively inhibiting MEK1/2, which are key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is involved in cell proliferation, survival, motility, differentiation, and angiogenesis . By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), leading to the suppression of downstream signaling events that promote tumor growth and survival .

Vergleich Mit ähnlichen Verbindungen

TAK-733 wird mit anderen MEK-Inhibitoren wie Trametinib, Cobimetinib und Selumetinib verglichen. Hier sind einige wichtige Vergleichspunkte:

Liste ähnlicher Verbindungen

- Trametinib

- Cobimetinib

- Selumetinib

- Binimetinib

Biologische Aktivität

TAK-733 is a selective allosteric inhibitor of MEK1/2, part of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This compound has been extensively studied for its antitumor activity across various cancer types, particularly melanoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its effects by inhibiting MEK1/2, leading to decreased phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK pathway. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound has demonstrated potent activity in vitro and in vivo against several cancer cell lines and patient-derived xenograft models.

In Vitro Studies

-

Cell Viability and Proliferation :

- In HL60 myeloid leukemia cells, this compound reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 2.5 μM. At 5 μM, MAPK activity was reduced to approximately 80% .

- In melanoma models, this compound showed broad activity across various cell lines, with IC50 values generally below 0.1 μmol/L. Tumor regression was noted in 45% of patient-derived xenografts .

- Cell Cycle Effects :

- Apoptosis Induction :

In Vivo Studies

In murine models, this compound demonstrated significant tumor growth inhibition across various tumor types:

| Tumor Type | Response Rate | Dosing Regimen |

|---|---|---|

| Melanoma | 45% regression | 10-25 mg/kg daily |

| Colorectal Cancer | 82% sensitivity | Various patient-derived explants |

| Multiple Myeloma | Significant growth suppression | 2.5-5 μM over 48 hours |

This compound has shown efficacy not only against BRAF-mutant melanoma but also against BRAF wild-type models, indicating its potential as a treatment option where other therapies may fail .

Case Studies

- Melanoma : In a study involving eleven patient-derived melanoma explants treated with this compound, tumor growth inhibition ranged from 0% to 100%. Notably, BRAF V600E and NRAS mutational status did not correlate with responsiveness to the drug .

- Colorectal Cancer : A study involving fifty-four CRC cell lines found that this compound exhibited significant antitumor activity, particularly against BRAF/KRAS/NRAS mutant tumors. Fifteen primary human tumor explants showed sensitivity to this compound, with nine exhibiting tumor regression .

- Multiple Myeloma : this compound was tested against MM cell lines with promising results showing reduced proliferation and enhanced apoptosis when combined with other targeted therapies like proteasome inhibitors .

Eigenschaften

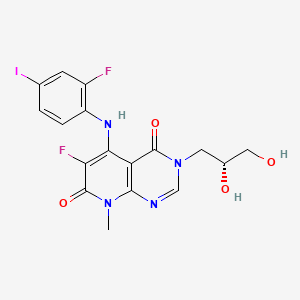

IUPAC Name |

3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQNICOARASSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648089 | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035555-63-5 | |

| Record name | TAK-733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.